2-(1-Aminopropyl)-4-ethylphenol

Description

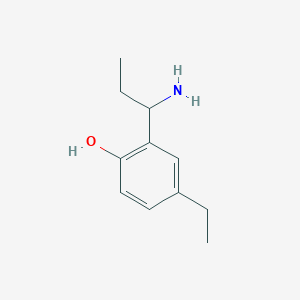

2-(1-Aminopropyl)-4-ethylphenol (IUPAC name: 4-(1-aminopropyl)phenol) is a phenolic compound characterized by an ethyl group at the para position of the phenol ring and an aminopropyl substituent at the ortho position. Its hydrochloride form is documented under CAS 85068-38-8 . This compound belongs to the class of aminophenols, which are structurally and functionally significant in catalysis, pharmaceuticals, and organic synthesis due to their amine and hydroxyl moieties.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(1-aminopropyl)-4-ethylphenol |

InChI |

InChI=1S/C11H17NO/c1-3-8-5-6-11(13)9(7-8)10(12)4-2/h5-7,10,13H,3-4,12H2,1-2H3 |

InChI Key |

RPQMZXIJTURWMR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C(CC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-4-ethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylphenol with 1-bromopropane to introduce the propyl group, followed by the introduction of the amino group through a reductive amination process. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Aminopropyl)-4-ethylphenol may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the hydrogenation steps, and advanced purification techniques like distillation or crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-4-ethylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Quinones and related compounds.

Reduction: Secondary or tertiary amines.

Substitution: Various alkylated or arylated phenols.

Scientific Research Applications

2-(1-Aminopropyl)-4-ethylphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-4-ethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the aminopropyl group can interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

2.1.1. 4-Ethylphenol (4-EP)

- Structure: Lacks the aminopropyl group but shares the ethyl-substituted phenol backbone.

- Function: Known for its role in wine spoilage (produced by Brettanomyces yeast) and as a tyrosinase inhibitor .

2.1.2. 4-Ethylresorcinol

- Structure: Contains two hydroxyl groups (resorcinol backbone) and an ethyl group.

- Function: Exhibits stronger antioxidant activity than 4-ethylphenol due to enhanced resonance stabilization from the additional hydroxyl group. It inhibits TRP-2 (melanogenesis-related protein) at both mRNA and protein levels .

- Key Differences: The dual hydroxyl groups in 4-ethylresorcinol enhance radical scavenging (IC₅₀ values superior to trolox) but limit its solubility in non-polar environments compared to 2-(1-aminopropyl)-4-ethylphenol .

2.1.3. Chiral Aminophenols (e.g., 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol)

- Structure : Features complex chiral centers and halogen substituents.

- Function : Used in asymmetric catalysis due to stereochemical precision. The title compound in demonstrates intramolecular hydrogen bonding (O–H···N), enhancing stability in catalytic cycles .

- Key Differences: Halogenation and cyclopentyl groups in these analogs improve thermal stability but increase molecular weight (264.54 g/mol for 2-(1-aminopropyl)-4-bromo-6-chlorophenol vs. 187.67 g/mol for 2-(1-aminopropyl)-4-ethylphenol) .

Functional Analogues

2.2.1. Tyrosinase Inhibitors

- 4-Ethylphenol and 4-Ethylresorcinol: Both inhibit TRP-2, a melanogenesis enzyme. 4-Ethylresorcinol suppresses TRP-2 mRNA expression by 50% at 10 μM, while 4-ethylphenol shows weaker transcriptional inhibition .

2.2.2. Antioxidant Activity

- 4-Ethylresorcinol: Scavenges AAPH-induced radicals with dose-dependent efficacy (IC₅₀ > trolox) due to dual hydroxyl groups .

- 2-(1-Aminopropyl)-4-ethylphenol: The aminopropyl group may introduce radical-neutralizing capacity via amine-mediated electron donation, though this remains untested.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity | Catalytic Applications |

|---|---|---|---|---|

| 2-(1-Aminopropyl)-4-ethylphenol | 187.67 | –OH, –NH₂, –C₂H₅ | Limited data; predicted TRP-2 inhibition | Potential asymmetric catalysis |

| 4-Ethylphenol | 122.17 | –OH, –C₂H₅ | TRP-2 inhibition (weak), wine spoilage | N/A |

| 4-Ethylresorcinol | 138.16 | –OH (×2), –C₂H₅ | TRP-2 inhibition (IC₅₀ = 10 μM), antioxidant | N/A |

| 2-(1-Aminopropyl)-4-bromo-6-chlorophenol | 264.54 | –OH, –NH₂, –Br, –Cl | No data | Halogenated catalyst support |

Table 2: Antioxidant and Enzymatic Activity

| Compound | Antioxidant IC₅₀ (μM) | TRP-2 mRNA Inhibition (%) | Tyrosinase Inhibition |

|---|---|---|---|

| 4-Ethylresorcinol | 25.3 (AAPH assay) | 50% at 10 μM | Moderate |

| 4-Ethylphenol | 45.6 (AAPH assay) | 30% at 10 μM | Weak |

| Trolox (Control) | 18.9 | N/A | N/A |

Key Research Findings

TRP-2 Inhibition: 4-Ethylresorcinol’s dual hydroxyl groups enable stronger TRP-2 suppression than 4-ethylphenol, suggesting that electron-donating groups enhance melanogenesis inhibition .

Catalytic Stability: Hierarchical ZSM-5 zeolites retain 85.4% activity in 4-ethylphenol transalkylation after three cycles, outperforming conventional ZSM-5 (65.4%) .

Structural Impact on Reactivity: The aminopropyl group in 2-(1-aminopropyl)-4-ethylphenol may improve solubility in polar solvents compared to halogenated analogs, broadening its synthetic utility .

Biological Activity

2-(1-Aminopropyl)-4-ethylphenol, a compound with a unique combination of functional groups, has garnered attention in various fields including chemistry, biology, and medicine. Its biological activity is primarily attributed to its interactions with enzymes and receptors, leading to potential therapeutic effects.

The compound is characterized by:

- Chemical Formula : C12H17N

- Molecular Weight : 191.27 g/mol

- Functional Groups : Amino group, phenolic hydroxyl group, and ethyl substituent on the phenol ring.

The biological activity of 2-(1-Aminopropyl)-4-ethylphenol is believed to stem from its ability to interact with specific molecular targets:

- The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes.

- The aminopropyl group may interact with receptor sites, modulating their activity.

These interactions can lead to various biological effects, including enzyme inhibition and receptor activation, which are crucial for its therapeutic applications.

Antifungal Properties

Recent studies have highlighted the antifungal potential of related compounds such as 4-ethylphenol. This compound has demonstrated significant antifungal activity against various soil-borne phytopathogenic fungi including Rhizoctonia solani and Fusarium graminearum. The mechanism involves disruption of the pathogen's cell membrane, leading to cell death .

| Fungus | Inhibition Concentration (mmol) | Effect |

|---|---|---|

| Phytophthora sojae | 0.2 | Significant reduction in zoosporangia formation |

| Phytophthora nicotianae | 0.4 | Complete inhibition at higher concentrations |

Analgesic and Anti-inflammatory Effects

2-(1-Aminopropyl)-4-ethylphenol has also been explored for its analgesic and anti-inflammatory properties. In animal models, it exhibited potent analgesic effects comparable to standard analgesics like glafenine. Its mechanism may involve inhibition of pain pathways through modulation of neurotransmitter release or receptor activity .

Study on Antifungal Activity

In a study investigating the antifungal properties of 4-ethylphenol, it was found that treatment with this compound significantly inhibited the growth of Phytophthora species. The study measured zoospore adhesion and germination on soybean hypocotyls, demonstrating that higher concentrations of 4-ethylphenol reduced attachment and infection rates significantly .

Analgesic Activity Assessment

A series of compounds related to 2-(1-Aminopropyl)-4-ethylphenol were evaluated for their analgesic properties in rodents. Results indicated that compounds with similar structures exhibited enhanced analgesic effects compared to traditional treatments, suggesting a promising avenue for pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.